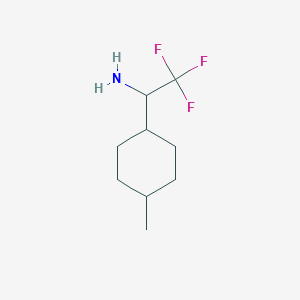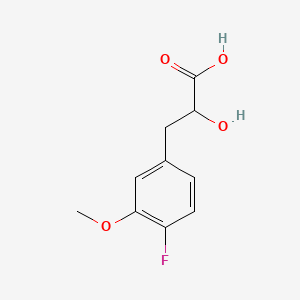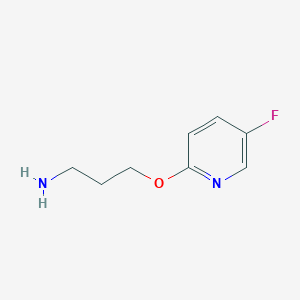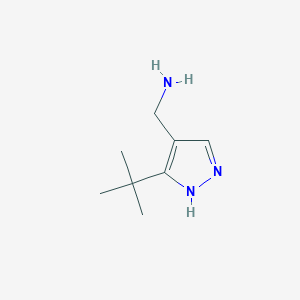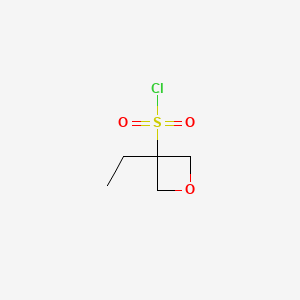
3-Ethyloxetane-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyloxetane-3-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S It is a sulfonyl chloride derivative, characterized by the presence of an oxetane ring and an ethyl group attached to the sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyloxetane-3-sulfonyl chloride typically involves the reaction of 3-ethyloxetane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
3-ethyloxetane+chlorosulfonic acid→3-Ethyloxetane-3-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyloxetane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Hydrides: Formed by reduction reactions
Aplicaciones Científicas De Investigación
3-Ethyloxetane-3-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyloxetane-3-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can undergo further reactions depending on the nature of the nucleophile. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the reactants used in the subsequent reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonyl chloride
- Tosyl chloride
- Benzenesulfonyl chloride
Comparison
Compared to other sulfonyl chlorides, 3-Ethyloxetane-3-sulfonyl chloride is unique due to the presence of the oxetane ring, which imparts distinct reactivity and steric properties. This uniqueness makes it valuable in specific synthetic applications where traditional sulfonyl chlorides may not be suitable.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological studies, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and potential for innovation.
Propiedades
Fórmula molecular |
C5H9ClO3S |
|---|---|
Peso molecular |
184.64 g/mol |
Nombre IUPAC |
3-ethyloxetane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-2-5(3-9-4-5)10(6,7)8/h2-4H2,1H3 |
Clave InChI |
HRLMFBAJCDWLET-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


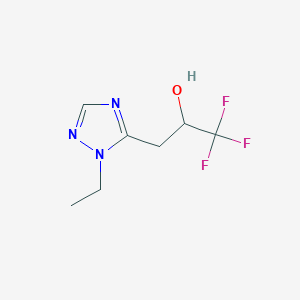

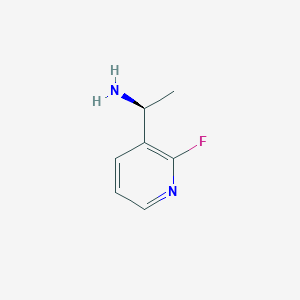
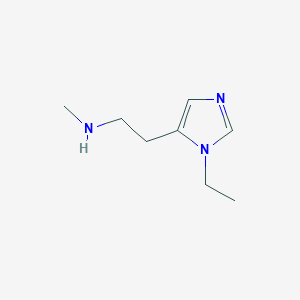



![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
